molecular formula C13H11NO2 B8372173 3-Benzo[1,3]dioxol-5-yl-phenylamine

3-Benzo[1,3]dioxol-5-yl-phenylamine

Cat. No. B8372173
M. Wt: 213.23 g/mol
InChI Key: YHYGSCWPEXWRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzo[1,3]dioxol-5-yl-phenylamine is a useful research compound. Its molecular formula is C13H11NO2 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzo[1,3]dioxol-5-yl-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzo[1,3]dioxol-5-yl-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Benzo[1,3]dioxol-5-yl-phenylamine

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)aniline

InChI

InChI=1S/C13H11NO2/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7H,8,14H2

InChI Key

YHYGSCWPEXWRLO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-methylenedioxyphenyl boronic acid (0.115 g, 0.693 mmol) and 3-bromoaniline (0.05 mL, 0.462 mmol) were combined in DME (2 mL) in a flame-dried, round-bottom flask. Na2CO3 (2M, 0.485 mL, 0.970 mmol) and Pd(PPh3)4 (0.017 g, 0.014 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in H20 and extracted with CH2Cl2. The organic phase was dried over MgSO4 and concentrated under vacuum. The crude product was purified by silica column chromatography (0-20% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.057 g in 58% yield.
Quantity
0.115 g
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
0.485 mL
Type
reactant
Reaction Step Three
Quantity
0.017 g
Type
catalyst
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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